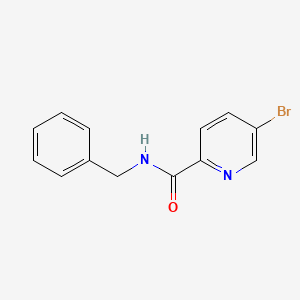

N-Benzyl-5-bromopicolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-5-bromopicolinamide is a compound that can be inferred to have a benzyl group attached to the nitrogen atom of a picolinamide structure, with a bromine substituent at the 5-position of the pyridine ring. While the specific compound N-Benzyl-5-bromopicolinamide is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of N-Benzyl-5-bromopicolinamide.

Synthesis Analysis

The synthesis of related benzylamine derivatives is described in the context of palladium-catalyzed functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates . This method is practical for accessing highly functionalized benzylamine compounds, which could be applicable to the synthesis of N-Benzyl-5-bromopicolinamide. Additionally, the preparation of 3-benzyloxy-5-bromopicolinate esters is reported, which are precursors for cross-coupling reactions and could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These studies provide insights into the crystal packing, hydrogen bonding, and π-interactions that could also be relevant to the structure of N-Benzyl-5-bromopicolinamide. The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined, which may share structural similarities with N-Benzyl-5-bromopicolinamide .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzamide derivatives. For instance, the palladium-catalyzed synthesis of N-aryl-2-benzylindolines involves the formation of C-N and C-C bonds in a one-pot process . This indicates that similar palladium-catalyzed reactions could be used to introduce functional groups into N-Benzyl-5-bromopicolinamide. The synthesis of benzamide derivatives as selective butyrylcholinesterase inhibitors also involves the introduction of various functional groups, which could be relevant to the chemical reactivity of N-Benzyl-5-bromopicolinamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and structural characterization. For example, the crystal packing and hydrogen bonding interactions suggest that these compounds may have solid-state stability . The non-cytotoxic nature of certain benzamide derivatives indicates potential for biological applications . The antibacterial activity of a related compound suggests that N-Benzyl-5-bromopicolinamide could also possess similar properties .

Safety And Hazards

“N-Benzyl-5-bromopicolinamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

N-benzyl-5-bromopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHUJJBSCGALBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650072 |

Source

|

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-5-bromopicolinamide | |

CAS RN |

951885-05-5 |

Source

|

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)